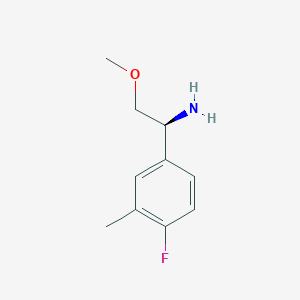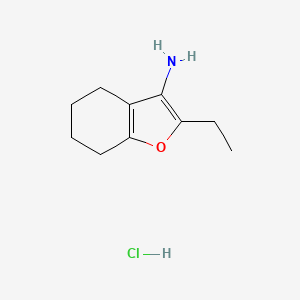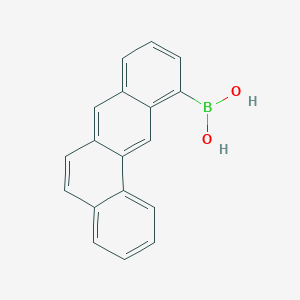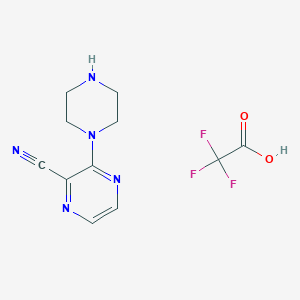
3-(Piperazin-1-yl)pyrazine-2-carbonitrile 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)pyrazine-2-carbonitrile 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol . It is a heterocyclic compound that contains both piperazine and pyrazine rings, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of piperazine with pyrazine-2-carbonitrile under controlled conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction . The mixture is then extracted and purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce 3-(piperazin-1-yl)pyrazine .
Scientific Research Applications
3-(Piperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazinamide: An important anti-tubercular drug.
3-(Piperazin-1-yl)propan-2-ol: A compound with potential bactericidal properties.
Pyrrolopyrazine derivatives: Compounds with various biological activities.
Uniqueness
3-(Piperazin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. Its versatility as a building block and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H12F3N5O2 |
|---|---|
Molecular Weight |
303.24 g/mol |
IUPAC Name |
3-piperazin-1-ylpyrazine-2-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11N5.C2HF3O2/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14;3-2(4,5)1(6)7/h1-2,11H,3-6H2;(H,6,7) |
InChI Key |
CCVDWKZHHKTPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine](/img/structure/B12980875.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)
![(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12980899.png)
![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
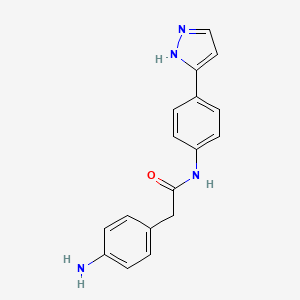
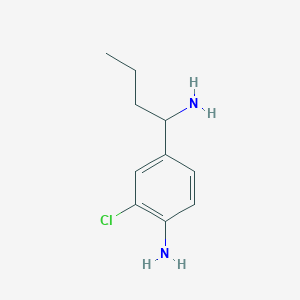
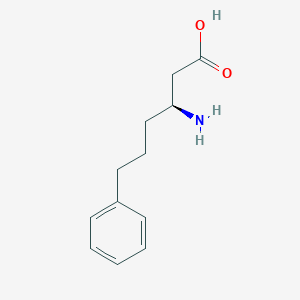

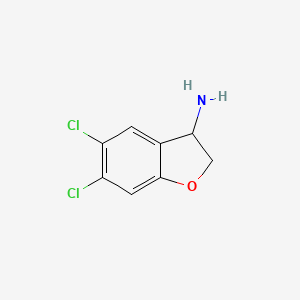
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
